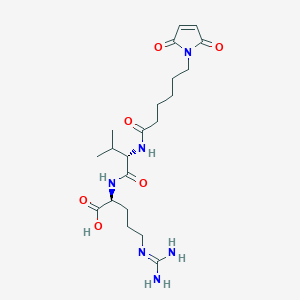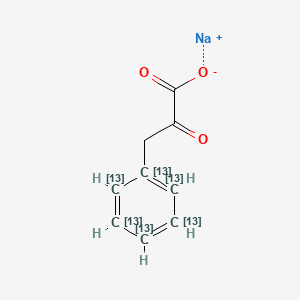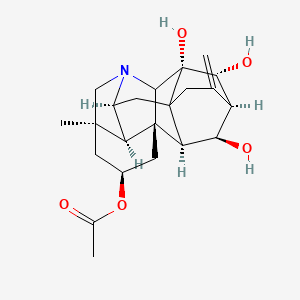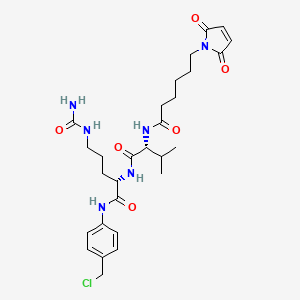
MC-Val-Cit-PAB Linker 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Val-Cit-PAB Linker 1 is a peptide linker molecule used in the synthesis of antibody-drug conjugates. It contains a maleimidocaproyl group that can be conjugated to an antibody and a p-aminobenzyl spacer that allows the peptide to be linked to active compounds, such as anticancer agents . This linker is designed to be cleavable by cathepsin enzymes, making it useful in targeted drug delivery systems, particularly in cancer therapeutics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB Linker 1 involves several steps:
Formation of the Maleimidocaproyl Group: This step involves the reaction of maleic anhydride with caprolactam to form maleimidocaproyl.
Attachment of Valine and Citrulline: Valine and citrulline are sequentially attached to the maleimidocaproyl group through peptide bond formation.
Incorporation of p-Aminobenzyl Spacer: The p-aminobenzyl spacer is then attached to the citrulline residue.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient and scalable production of the linker. The process involves the stepwise addition of amino acids to a growing peptide chain, followed by purification and characterization of the final product .
化学反应分析
Types of Reactions
MC-Val-Cit-PAB Linker 1 undergoes several types of chemical reactions:
Cleavage by Cathepsin Enzymes: The linker is cleavable by cathepsin B and related enzymes in tumor lysosomes.
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage of the linker.
Acidic Conditions: Employed for hydrolysis of peptide bonds.
Major Products Formed
科学研究应用
MC-Val-Cit-PAB Linker 1 has several scientific research applications:
Cancer Therapeutics: It is widely used in the development of antibody-drug conjugates for targeted cancer therapy.
Drug Delivery Systems: The linker is employed in the design of drug delivery systems that require controlled release of therapeutic agents.
作用机制
The mechanism of action of MC-Val-Cit-PAB Linker 1 involves the following steps:
Conjugation to Antibody: The maleimidocaproyl group of the linker is conjugated to an antibody.
Targeted Delivery: The antibody-drug conjugate binds to specific antigens on the surface of target cells.
Internalization and Cleavage: Upon internalization, the linker is cleaved by cathepsin enzymes within the lysosomes of the target cells.
Release of Active Drug: The cleavage of the linker releases the active drug, which exerts its cytotoxic effects on the target cells.
相似化合物的比较
MC-Val-Cit-PAB Linker 1 is unique in its design and functionality. Similar compounds include:
MC-Val-Cit-PAB-MMAE: This linker is used in the conjugation of monomethyl auristatin E to antibodies, demonstrating potent antitumor activity.
MC-Val-Cit-PAB-PNP: Another variant used for the synthesis of antibody-drug conjugates, featuring a p-nitrophenol group.
This compound stands out due to its bifunctional nature, allowing for precise bioconjugation and controlled drug release, making it a valuable tool in targeted cancer therapy .
属性
分子式 |
C28H39ClN6O6 |
|---|---|
分子量 |
591.1 g/mol |
IUPAC 名称 |
N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25+/m0/s1 |
InChI 键 |
TUMQZNBKSWFFAZ-SQJMNOBHSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


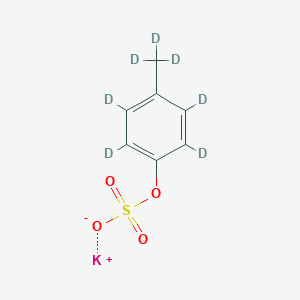
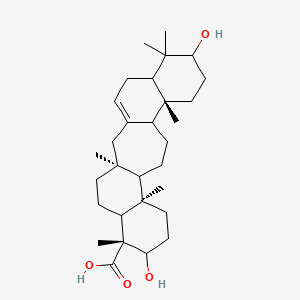
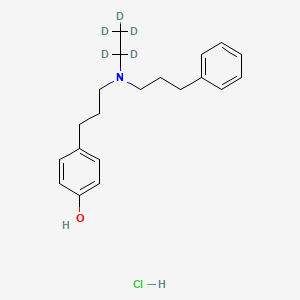

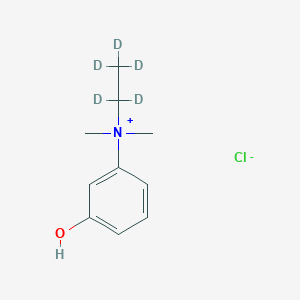

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)



